3-(Ethoxydimethylsilyl)propyl methacrylate

Copolymerization Polymer Chemistry Monomer Reactivity Ratios

3-(Ethoxydimethylsilyl)propyl methacrylate (CAS 13731-98-1), also designated 3-methacryloxypropyldimethylethoxysilane, is a bifunctional organosilane monomer. It possesses a polymerizable methacrylate group and a hydrolyzable monoethoxydimethylsilyl group.

Molecular Formula C11H22O3Si
Molecular Weight 230.38 g/mol
CAS No. 13731-98-1
Cat. No. B080887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Ethoxydimethylsilyl)propyl methacrylate
CAS13731-98-1
Molecular FormulaC11H22O3Si
Molecular Weight230.38 g/mol
Structural Identifiers
SMILESCCO[Si](C)(C)CCCOC(=O)C(=C)C
InChIInChI=1S/C11H22O3Si/c1-6-14-15(4,5)9-7-8-13-11(12)10(2)3/h2,6-9H2,1,3-5H3
InChIKeyJSOZORWBKQSQCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Ethoxydimethylsilyl)propyl methacrylate CAS 13731-98-1: Technical Profile and Procurement Baseline for Silane Methacrylate Selection


3-(Ethoxydimethylsilyl)propyl methacrylate (CAS 13731-98-1), also designated 3-methacryloxypropyldimethylethoxysilane, is a bifunctional organosilane monomer [1]. It possesses a polymerizable methacrylate group and a hydrolyzable monoethoxydimethylsilyl group [1]. This compound is a clear, colorless liquid with a molecular weight of 230.38 g/mol and a density of approximately 0.94 g/cm³ at 20°C [2]. Its dual reactivity enables covalent integration of organic polymers with inorganic surfaces, making it a key intermediate in the formulation of advanced coatings, adhesives, and composites [3]. Commercially available material is typically stabilized with BHT and supplied at ≥95% purity (GC), requiring refrigerated storage (0-10°C) under inert gas due to moisture and heat sensitivity [2].

Bifunctional monomer – polymerizable methacrylate and hydrolyzable monoethoxysilyl group for organic-inorganic hybrid integration
Single hydrolyzable site yields linear grafting or chain extension upon condensation, supporting flexible film design
Reduced moisture sensitivity compared to trialkoxy silanes simplifies ambient handling and formulation processing

Why 3-(Ethoxydimethylsilyl)propyl methacrylate Cannot Be Simply Interchanged with Other Silane Methacrylates


The methacrylate silane class is defined by the presence of both a polymerizable methacrylate group and hydrolyzable siloxy groups [1]. However, substituting one silane for another without formulation adjustment carries material performance risks . The specific hydrolyzable group on silicon—in this case, a single ethoxy plus two non-hydrolyzable methyls, compared to three methoxy or ethoxy groups on alternatives like 3-methacryloxypropyltrimethoxysilane (MTS) or 3-methacryloxypropyltriethoxysilane—determines both the hydrolysis kinetics and the resulting crosslink network architecture upon condensation . The monoalkoxy structure of 3-(ethoxydimethylsilyl)propyl methacrylate delivers fundamentally different condensation behavior and final network properties compared to trialkoxy analogs. Interchange without understanding these distinctions can lead to unpredictable curing rates, compromised adhesion durability, and inconsistent shelf-life performance [REFS-1, REFS-2].

Network architecture mismatch
Monoalkoxy silane yields linear chains; trialkoxy analogs form three-dimensional crosslinked networks. Interchange alters film flexibility and cohesive strength.
Hydrolysis kinetics shift
Different hydrolyzable group count changes cure speed and condensation behavior. Direct substitution without formulation adjustment may lead to unpredictable curing profiles.
Storage and handling requirements differ
Moisture sensitivity and shelf-life expectations vary with alkoxy group number. Assumptions based on trialkoxy silane protocols may result in premature oligomerization or inadequate preservation.

3-(Ethoxydimethylsilyl)propyl methacrylate: Quantitative Differentiation Evidence vs. Closest Comparators


Monomer Reactivity: Methacrylate Functionality Comparison to Trimethoxy Analog

3-(Ethoxydimethylsilyl)propyl methacrylate contains a methacrylate group, enabling copolymerization with other vinyl monomers [1]. Compared to the trimethoxy analog 3-methacryloxypropyltrimethoxysilane (MTS), the methacrylate functional group is chemically identical. However, the monomer reactivity ratio can be influenced by the silane substitution pattern. For MTS, copolymerization with methyl methacrylate yields a reactivity ratio of r₁ = 0.93 ± 0.03, indicating near-ideal random incorporation behavior [2]. While direct reactivity ratios for the ethoxydimethylsilyl analog have not been published in peer-reviewed literature, the methacrylate moiety remains unchanged; the difference in polymerization kinetics would arise solely from steric or electronic effects of the dimethylsilyl versus trimethoxysilyl group. In formulation contexts where controlled copolymer architecture is required, this distinction warrants experimental validation.

Methacrylate reactivity
Class-level inference
MTS r₁ = 0.93 ± 0.03 with MMA; target inferred similar due to identical methacrylate group
Reactivity ratio supports random copolymer incorporation
Direct reactivity data not published; steric/electronic effects of dimethylsilyl vs trimethoxysilyl require validation
Copolymerization Polymer Chemistry Monomer Reactivity Ratios

Hydrolysis and Crosslinking Behavior: Monoalkoxy vs. Trialkoxy Silane Network Architecture

The target compound features a single hydrolyzable ethoxy group, compared to three methoxy or ethoxy groups on trialkoxy analogs. This structural distinction carries functional consequences. According to industry technical analysis, dimethoxy-functional silanes (structurally analogous to the target compound's monoethoxy-monofunctional character) exhibit superior stability after hydrolysis compared to trimethoxy silanes . Specifically, products treated with dimethoxy silanes tend to provide a straight-chain polymeric structure upon condensation, whereas trimethoxy silanes generate a more heavily crosslinked, three-dimensional network . For 3-(ethoxydimethylsilyl)propyl methacrylate, the presence of only one hydrolyzable group per silicon atom limits condensation to linear chain extension or terminal grafting, fundamentally differing from the dense crosslinking achievable with trialkoxy analogs.

Condensation network
Data to verify
Monoalkoxy – linear chain extension / terminal grafting; trialkoxy – 3D crosslinked network (qualitative structural difference)
Architecture choice dictates cured film flexibility vs. cohesive strength
Comparative quantitative hydrolysis kinetics under identical conditions not available
Crosslinking Hydrolytic Stability Silyl Polymer Formulations

Storage Stability and Moisture Sensitivity: Monoalkoxy Silane vs. Trialkoxy Silane Shelf-Life Considerations

The number of hydrolyzable groups on a silane monomer directly correlates with moisture sensitivity and storage requirements. 3-(Ethoxydimethylsilyl)propyl methacrylate, containing only one hydrolyzable ethoxy group, is classified as moisture-sensitive and requires refrigerated storage (0-10°C) under inert gas according to vendor specifications [1]. In contrast, trialkoxy silanes such as 3-methacryloxypropyltrimethoxysilane (MTS) possess three hydrolyzable groups and exhibit significantly higher moisture reactivity, often requiring more stringent anhydrous handling protocols. The reduced hydrolyzable group count of the target compound translates to greater tolerance toward trace moisture during storage and formulation processing. However, no published quantitative comparative study of hydrolytic stability half-lives under controlled humidity conditions exists for this specific compound versus MTS.

Moisture sensitivity
Context-dependent
1 hydrolyzable ethoxy group; refrigerated storage 0–10°C under inert gas. Trialkoxy analogs require stricter anhydrous handling.
Lower moisture reactivity may extend practical shelf-life and simplify processing
No published hydrolytic half-life comparison under controlled humidity
Storage Stability Moisture Sensitivity Shelf-Life

Antifouling Coating Performance: Silyl Methacrylate Copolymers for Hydrolytic Self-Polishing Applications

Silyl (meth)acrylate compounds are established materials for hydrolytic self-polishing polymers used in ship bottom paints [1]. The patent literature identifies 3-(ethoxydimethylsilyl)propyl methacrylate and structurally related silyl methacrylates as useful monomers for this application class [1]. The self-polishing mechanism relies on controlled hydrolysis of the silyl ester linkage in seawater, which gradually erodes the coating surface to expose fresh biocide and maintain a smooth hull profile. While quantitative erosion rate data for the target compound in seawater is not publicly available, the structural suitability of this compound class for marine antifouling applications is established in the patent record. No comparative erosion rate data against other silyl methacrylates (e.g., tributyltin methacrylate copolymers or trialkylsilyl methacrylates) is available in open literature.

Antifouling potential
Class-level inference
Identified in patent literature as useful silyl methacrylate for tin-free self-polishing marine coatings
Supports procurement consideration for antifouling formulation screening
Quantitative erosion rate data not publicly available
Antifouling Coatings Self-Polishing Copolymers Marine Coatings

Comparative Adhesion Performance: Bond Strength Hierarchy Among Methacrylate-Functional Silanes

A head-to-head study comparing four silane primers for bonding tri-n-butylborane resin to leucite-reinforced glass ceramic provides quantitative bond strength data for closely related methacrylate silanes [1]. At 4 wt% concentration, 3-methacryloxypropyltrimethoxysilane (MTS) achieved the highest shear bond strength of 45.2 MPa [1]. 3-Methacryloxypropylmethyldimethoxysilane (MDS)—which contains two methoxy groups and one methyl group, representing an intermediate structure between the target compound (one ethoxy, two methyls) and MTS (three methoxy)—yielded 27.9 MPa [1]. The target compound, 3-(ethoxydimethylsilyl)propyl methacrylate, was not included in this study. However, the data demonstrate a clear trend: reducing the number of hydrolyzable alkoxy groups on silicon from three (MTS, 45.2 MPa) to two (MDS, 27.9 MPa) results in approximately 38% lower bond strength [1]. Extrapolation to a single alkoxy group (the target compound) suggests further reduction in maximum achievable bond strength under these specific test conditions. This trend underscores the functional trade-off: monoalkoxy silanes prioritize linear architecture and formulation stability over maximum crosslink density and ultimate adhesion strength.

Adhesion trend
Cross-study comparable
MTS 45.2 MPa vs MDS 27.9 MPa (38% reduction) on leucite-reinforced glass ceramic; target (1 alkoxy) extrapolated lower
Trend shows trade-off: fewer hydrolyzable groups reduce ultimate bond strength but improve processing robustness
Target compound not directly tested; extrapolation from MDS and MTS data
Adhesion Promotion Shear Bond Strength Glass Ceramic Bonding

3-(Ethoxydimethylsilyl)propyl methacrylate CAS 13731-98-1: Evidence-Backed Procurement Scenarios


Linear Silane-Grafted Polymer Synthesis Requiring Controlled Crosslink Density

For polymer chemists synthesizing silane-functionalized copolymers where terminal grafting rather than network crosslinking is desired, 3-(ethoxydimethylsilyl)propyl methacrylate is the appropriate selection. The monoalkoxy functionality enables incorporation of a single condensation site per silane unit, yielding linear chain extension or pendant silanol grafting rather than the three-dimensional crosslinked network produced by trialkoxy analogs such as 3-methacryloxypropyltrimethoxysilane (MTS) [1]. This structural control is essential for maintaining polymer flexibility and processability in applications such as reactive hot-melt adhesives and moisture-curable sealants [1].

Industrial Coating Formulations Prioritizing Substrate Wetting and Adhesion Over Ultimate Bond Strength

Formulators developing industrial coatings for metals, glass, and mineral substrates should consider 3-(ethoxydimethylsilyl)propyl methacrylate when improved adhesion and substrate wetting are required, but maximum ultimate bond strength is not the primary performance driver [1]. Evidence from comparative silane primer studies indicates that reducing the number of hydrolyzable alkoxy groups on silicon from three to two corresponds to approximately 38% lower bond strength under specific test conditions . For monoalkoxy silanes, this trend suggests further reduction in maximum adhesion relative to MTS, but with the compensating benefit of greater formulation stability and reduced premature crosslinking during storage and application . This makes the target compound suitable for ambient-cure, single-component coating systems where pot-life stability is paramount.

Marine Antifouling Coating Development Requiring Tin-Free Self-Polishing Copolymers

Research and development groups working on next-generation, environmentally compliant marine antifouling coatings should evaluate 3-(ethoxydimethylsilyl)propyl methacrylate as a comonomer for hydrolytic self-polishing copolymers. Patent literature identifies silyl (meth)acrylates, including compounds structurally analogous to the target compound, as useful materials for this application [1]. The self-polishing mechanism provides controlled, gradual surface erosion in seawater, maintaining hull smoothness and reducing fuel consumption while avoiding the regulatory restrictions associated with tributyltin-based formulations. Procurement of this monomer supports formulation screening and optimization studies for tin-free antifouling coating development.

Composite and Filled Polymer Systems Requiring Improved Filler Dispersion Without Excessive Viscosity Build

In filled polymer composite manufacturing, silane coupling agents improve the interfacial adhesion between inorganic fillers (silica, glass fibers, mineral particulates) and the organic polymer matrix [1]. 3-(Ethoxydimethylsilyl)propyl methacrylate is particularly suited for applications where improved filler dispersion and wetting are required, but the viscosity increase associated with trialkoxy silane-induced premature crosslinking or filler-filler bridging must be avoided. The monoalkoxy structure limits silane-silane condensation during compounding, preserving melt flow and processability while still providing covalent linkage between filler surface and polymer matrix through the methacrylate functionality [1]. This characteristic is valuable in injection molding compounds, sheet molding compounds, and high-filler-loading masterbatch formulations.

Application
Selection Property
Validation Focus
Linear silane-grafted polymer synthesis
Monoalkoxy silane for controlled grafting density
Grafting vs crosslinking network architecture
Industrial coatings with pot-life and wetting priority
Lower hydrolyzable group count enhances formulation stability
Adhesion-cohesion balance under ambient cure
Marine antifouling coating development
Tin-free silyl methacrylate for self-polishing copolymers
Erosion rate and biocide release profile
Filled polymer composites requiring processability
Monoalkoxy silane limits premature crosslinking and viscosity build
Filler dispersion and interfacial adhesion without pre-crosslinking

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